Dual COX‑2 and 5‑Lipoxygenase Inhibition: Mechanistic Superiority Over Single‑Target NSAIDs
S‑2474 is a validated dual inhibitor of both cyclooxygenase‑2 (COX‑2) and 5‑lipoxygenase (5‑LO), whereas conventional NSAIDs (ibuprofen, naproxen) and coxibs (celecoxib, rofecoxib) selectively target only COX enzymes [1]. In human intact cells, S‑2474 inhibits COX‑2 with an IC₅₀ of 11 nM and COX‑1 with an IC₅₀ of 27 μM . In contrast, celecoxib — a representative selective COX‑2 inhibitor — does not inhibit 5‑LO, and standard NSAIDs such as ibuprofen are non‑selective (COX‑1/COX‑2 ratio 0.15) [2].
| Evidence Dimension | Inhibition of COX‑2 and 5‑lipoxygenase (dual target engagement) |
|---|---|
| Target Compound Data | COX‑2 IC₅₀ = 11 nM; 5‑LO inhibition confirmed (dual inhibitor) |
| Comparator Or Baseline | Celecoxib: COX‑2 selective only (no 5‑LO inhibition); Ibuprofen: non‑selective COX inhibitor (COX‑1/COX‑2 ratio 0.15) [2] |
| Quantified Difference | S‑2474 inhibits 5‑LO; celecoxib and ibuprofen do not [1] |
| Conditions | Human intact cell assays (COX inhibition); 5‑LO inhibition confirmed in enzymatic and cellular models |
Why This Matters
For research requiring simultaneous blockade of both prostaglandin and leukotriene biosynthesis (e.g., inflammation models where leukotriene‑driven neutrophil recruitment is critical), S‑2474 is the only tool capable of dual COX‑2/5‑LO inhibition; single‑target NSAIDs cannot reproduce this integrated arachidonic acid pathway blockade.
- [1] Inagaki M, Tsuri T, Jyoyama H, et al. Novel antiarthritic agents with 1,2-isothiazolidine-1,1-dioxide (γ-sultam) skeleton: cytokine suppressive dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase. J Med Chem. 2000;43(10):2040-2048. View Source
- [2] Sakata N, et al. A new screening method using human peripheral monocytes to determine COX-1/COX-2 selectivity of NSAIDs. (Data reported in scite.ai author profile). View Source
